

Empagliflozin-d4: A Technical Guide to its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: *Empagliflozin-d4*

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This technical guide provides an in-depth overview of the chemical properties and a detailed plausible synthesis protocol for **Empagliflozin-d4**. This deuterated analog of Empagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, serves as a crucial internal standard for its quantification in biological matrices during pharmacokinetic and metabolic studies.[\[1\]](#)[\[2\]](#)

Core Chemical Properties

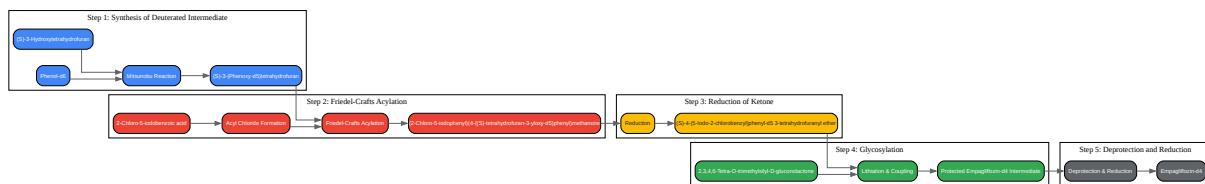
Empagliflozin-d4 is a stable, isotopically labeled form of Empagliflozin where four hydrogen atoms on the phenyl ring of the phenoxy group have been replaced with deuterium. This substitution results in a higher molecular weight, allowing for its distinct detection in mass spectrometry-based analytical methods.

Property	Value	References
Chemical Name	(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol	[3][4]
Synonyms	(1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-[(3S)-tetrahydro-3-furanyl]oxy]phenyl-d4]methyl]phenyl]-D-glucitol, BI 10773-d4	[5]
CAS Number	2749293-95-4	[4]
Molecular Formula	C ₂₃ H ₂₃ D ₄ ClO ₇	[5]
Molecular Weight	454.93 g/mol	[5]
Physical Appearance	White to off-white solid	[5]
Solubility	Soluble in DMSO and Methanol	[5]
Purity	≥95% (HPLC), ≥98% atom D	[5]
Storage	Store at -20°C under an inert atmosphere	[5]

Synthesis of Empagliflozin-d4: A Plausible Experimental Protocol

While a specific, detailed protocol for the synthesis of **Empagliflozin-d4** is not readily available in published literature, a plausible synthetic route can be constructed based on established methods for the synthesis of Empagliflozin and its isotopically labeled analogs. The key step involves the introduction of the deuterium atoms via a deuterated precursor. The following protocol outlines a likely multi-step synthesis.

Diagram of the Plausible Synthesis Workflow



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Caption: Plausible synthetic workflow for **Empagliflozin-d4**.

Detailed Methodologies

Step 1: Synthesis of (S)-3-(Phenoxy-d5)tetrahydrofuran

- Materials: Phenol-d6, (S)-3-Hydroxytetrahydrofuran, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), and dry Tetrahydrofuran (THF).

Procedure:

- To a solution of Phenol-d6 and (S)-3-Hydroxytetrahydrofuran in dry THF at 0°C under an inert atmosphere (e.g., Argon or Nitrogen), add PPh₃.
- Slowly add DIAD dropwise to the mixture.

- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield (S)-3-(Phenoxy-d5)tetrahydrofuran.

Step 2: Friedel-Crafts Acylation

- Materials: (S)-3-(Phenoxy-d5)tetrahydrofuran, 2-Chloro-5-iodobenzoic acid, Oxalyl chloride or Thionyl chloride, and a Lewis acid catalyst (e.g., Aluminum chloride, $AlCl_3$), and a suitable solvent (e.g., Dichloromethane, DCM).
- Procedure:
 - Convert 2-Chloro-5-iodobenzoic acid to its acyl chloride by reacting with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of Dimethylformamide (DMF).
 - In a separate flask, dissolve (S)-3-(Phenoxy-d5)tetrahydrofuran in dry DCM and cool to 0°C.
 - Slowly add the Lewis acid ($AlCl_3$) to the solution.
 - Add the freshly prepared acyl chloride dropwise to the reaction mixture at 0°C.
 - Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
 - Carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
 - Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify the resulting ketone by recrystallization or column chromatography.

Step 3: Reduction of the Ketone

- Materials: The ketone from Step 2, a reducing agent (e.g., Triethylsilane, Et_3SiH), a Lewis acid (e.g., Boron trifluoride etherate, $\text{BF}_3\cdot\text{OEt}_2$), and a suitable solvent (e.g., Acetonitrile/DCM mixture).
- Procedure:
 - Dissolve the ketone in a mixture of acetonitrile and DCM.
 - Cool the solution to a low temperature (e.g., -40°C).
 - Add the reducing agent (Et_3SiH) followed by the slow addition of the Lewis acid ($\text{BF}_3\cdot\text{OEt}_2$).
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
 - Purify the product by column chromatography.

Step 4: Glycosylation

- Materials: The product from Step 3, 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone, a strong base (e.g., n-Butyllithium, n-BuLi), and dry THF.
- Procedure:
 - Dissolve the aryl iodide from Step 3 in dry THF and cool to a very low temperature (e.g., -78°C) under an inert atmosphere.
 - Slowly add n-BuLi to perform a lithium-halogen exchange.

- In a separate flask, dissolve 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone in dry THF and cool to -78°C.
- Slowly add the lithiated aryl species to the gluconolactone solution.
- Stir the reaction at -78°C for a few hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product, dry the organic phase, and concentrate under reduced pressure.

Step 5: Deprotection and Final Reduction

- Materials: The crude product from Step 4, Methanolic HCl, Triethylsilane (Et_3SiH), and a Lewis acid (e.g., Aluminum chloride, AlCl_3).
- Procedure:
 - Treat the crude product from the previous step with methanolic HCl to remove the silyl protecting groups and form a methoxy acetal.
 - After removal of the methanol, dissolve the residue in a suitable solvent mixture (e.g., DCM/Acetonitrile).
 - Cool the solution to a low temperature (e.g., -40°C) and add Et_3SiH followed by AlCl_3 .
 - Allow the reaction to proceed to completion.
 - Quench the reaction and work up as described in previous reduction steps.
 - The final product, **Empagliflozin-d4**, can be purified by preparative High-Performance Liquid Chromatography (HPLC) or crystallization to achieve high purity.

Analytical Characterization

The identity and purity of the synthesized **Empagliflozin-d4** should be confirmed by a suite of analytical techniques:

- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the absence of proton signals in the deuterated positions.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
- High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Conclusion

Empagliflozin-d4 is an indispensable tool in the development and clinical assessment of Empagliflozin. The synthesis, while multi-stepped, can be achieved through established organic chemistry methodologies. The provided protocol offers a detailed and plausible pathway for its preparation, enabling researchers to obtain this critical internal standard for their analytical needs.

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